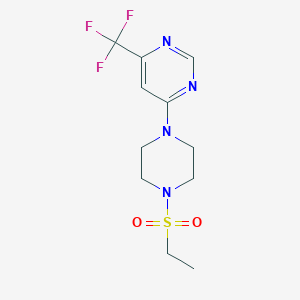

4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine” is a chemical compound that has been mentioned in the context of pharmaceutical compositions and methods of using combination therapies . It is used in combination with fludarabine for the treatment of cell proliferative disorders .

Aplicaciones Científicas De Investigación

Synthesis and Antiproliferative Activity : Research has demonstrated the synthesis of derivatives related to 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, showing significant antiproliferative effects against human cancer cell lines. These derivatives were synthesized through nucleophilic substitution reactions and evaluated for their antiproliferative effect using the MTT assay method. Compounds within this series have shown promising activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

Herbicidal Applications : New pyrimidine and triazine intermediates for herbicidal sulfonylureas have been developed, highlighting the agricultural applications of these compounds. The research focused on creating new intermediates that could lead to selective post-emergence herbicides, especially for crops like cotton and wheat. This work illustrates the compound's versatility, extending its utility to the field of agriculture (Hamprecht et al., 1999).

Antibacterial and Antimicrobial Properties : Several studies have explored the antibacterial and antimicrobial properties of compounds structurally related to 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine. These studies reveal the potential of these compounds in treating infections and highlight their significance in developing new antimicrobial agents (Matsumoto & Minami, 1975).

Novel Synthesis Approaches : Research on the novel synthesis of related compounds underscores the chemical versatility and potential application of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine in creating diverse pharmacologically active molecules. These synthesis methods are crucial for expanding the compound's applications in medicinal chemistry (Radi et al., 2005).

Potential in Treating Age-related Diseases : Analogs of this compound have been synthesized and evaluated for their potential in treating age-related diseases such as cataracts, AMD (age-related macular degeneration), and Alzheimer's disease. The research highlights the multifunctional antioxidant properties of these compounds, suggesting their utility in preventive treatments (Jin et al., 2010).

Mecanismo De Acción

The compound is used in combination therapies for the treatment of cell proliferative disorders . These disorders include undesired acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), non-Hodgkin lymphoma (NHL), including diffuse large B cell lymphoma (DLBCL) mantle cell lymphoma, acute lymphocytic leukemia (ALL), follicular lymphoma, Burkitt’s lymphoma, small Lymphocytic Lymphoma (SLL), and multiple myeloma .

Propiedades

IUPAC Name |

4-(4-ethylsulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N4O2S/c1-2-21(19,20)18-5-3-17(4-6-18)10-7-9(11(12,13)14)15-8-16-10/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKQUOCFTUQJRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2618323.png)

![3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2618329.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2618331.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B2618334.png)

![2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2618342.png)